2-Chloro-1H-benzo[D]imidazole-5-carboxylic acid
Overview
Description
2-Chloro-1H-benzo[D]imidazole-5-carboxylic acid is a derivative of benzimidazole . Benzimidazole is a heterocyclic compound that is small but has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .
Synthesis Analysis
The synthesis of benzimidazole derivatives started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . In a specific synthesis process, commercially available 1H-benzo[d]imidazole-2-carboxylic acid was converted to the esters intermediate, which underwent a similar synthetic conversion to synthesize the corresponding target compound .
Molecular Structure Analysis
The structure of benzimidazole was first synthesized by Heinrich Debus in 1858 . It is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization .
Chemical Reactions Analysis
Benzimidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .
Scientific Research Applications
Antihypertensive Effects
- Nonpeptide angiotensin II receptor antagonists have been developed from N-(biphenylylmethyl)imidazoles, which include derivatives of 2-Chloro-1H-benzo[d]imidazole-5-carboxylic acid. These compounds show potent antihypertensive effects when orally administered (Carini et al., 1991).
Anticancer Properties
- A series of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters have been synthesized and evaluated for their antiproliferative effects against breast cancer cell lines. These compounds have shown promising results, comparable or greater than cisplatin (Karthikeyan et al., 2017).
Antimalarial Activity
- Novel thiosemicarbazone derivatives containing benzimidazole moiety have been synthesized and showed good antimalarial activity in vitro, highlighting the potential of this compound derivatives in treating malaria (Divatia et al., 2014).
Antimicrobial and Antioxidant Activities
- New derivatives containing 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies contribute to the development of new drugs with potential health benefits (Bassyouni et al., 2012).
Antitubercular Activity
- Novel benzimidazole–oxadiazole hybrid molecules, using the core moiety of 2-aryl-ethyl-1H-benzo[d]imidazole-5-carboxylate, have shown potent anti-tubercular activity. This research indicates the potential of these compounds in treating tuberculosis (Shruthi et al., 2016).
Corrosion Inhibition
- This compound derivatives have been found effective as corrosion inhibitors for mild steel in sulphuric acid. This indicates their potential application in the field of materials science and engineering (Ammal et al., 2018).
Luminescence and Magnetic Properties
- Lanthanide complexes supported via benzimidazole carboxylic acid ligand have been synthesized and analyzed for their luminescence and magnetic properties. These findings have implications for the development of new materials with specific optical and magnetic properties (Du et al., 2020).
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which include 2-chloro-1h-benzo[d]imidazole-5-carboxylic acid, have a broad range of biological activities . They are key components to functional molecules that are used in a variety of everyday applications .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
It is known that benzimidazole derivatives are highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Benzimidazole derivatives are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that the properties of benzimidazole derivatives can be influenced by various factors, including the presence of a positive charge on either of two nitrogen atoms, which allows them to show two equivalent tautomeric forms .
Future Directions
Benzimidazole derivatives have been found to have a variety of biological activities and continue to be promising drug candidates in the discovery of potential new anticancer agents . The interest and importance of benzimidazole-containing analogs in the field of medicinal chemistry is remarkable . Therefore, further evaluation and research into benzimidazole derivatives, including 2-Chloro-1H-benzo[D]imidazole-5-carboxylic acid, are warranted for their therapeutic use as an anticancer agent .
Biochemical Analysis
Biochemical Properties
2-Chloro-1H-benzo[D]imidazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism. The compound’s interaction with proteins often involves binding to specific active sites, leading to enzyme inhibition or activation. These interactions are crucial for understanding the compound’s therapeutic potential and its role in biochemical processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by activating specific signaling pathways and altering gene expression profiles. Additionally, it can affect cellular metabolism by inhibiting key enzymes involved in metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s binding interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions result in conformational changes in the target biomolecules, affecting their activity and function. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism often involves phase I and phase II reactions, including oxidation, reduction, and conjugation. These metabolic processes are essential for the compound’s detoxification and elimination from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters and proteins. For instance, the compound can be transported across cell membranes via active or passive transport mechanisms, leading to its distribution in various cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. For example, the compound may localize to the mitochondria, where it can exert its effects on cellular metabolism and apoptosis. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action .
Properties
IUPAC Name |
2-chloro-3H-benzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-8-10-5-2-1-4(7(12)13)3-6(5)11-8/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLZXSMWOUVWPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717115 | |
Record name | 2-Chloro-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933710-78-2 | |
Record name | 2-Chloro-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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